molecular formula C15H17NO3S B12533709 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester CAS No. 653568-70-8

4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester

Cat. No.: B12533709
CAS No.: 653568-70-8
M. Wt: 291.4 g/mol
InChI Key: AOOFTQTWAIQXIC-UHFFFAOYSA-N
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Description

4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester is a chemical compound with the molecular formula C15H17NO3S This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features an ethyl ester group and a methoxymethyl-substituted phenyl ring

Preparation Methods

The synthesis of 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Phenyl Group: The phenyl group with a methoxymethyl substituent can be introduced through a Friedel-Crafts alkylation reaction.

    Esterification: The final step involves the esterification of the thiazoleacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles like amines or thiols replace the methoxy group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s thiazole ring is known to interact with various biological targets, making it useful in the study of enzyme inhibitors and receptor modulators.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in metabolic pathways or block receptors that mediate cellular responses. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Similar compounds to 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester include other thiazole derivatives, such as:

    4-Thiazoleacetic acid, 2-[4-(chloromethyl)phenyl]-, ethyl ester: Differing by the presence of a chloromethyl group instead of a methoxymethyl group.

    4-Thiazoleacetic acid, 2-[4-(methyl)phenyl]-, ethyl ester: Featuring a methyl group instead of a methoxymethyl group.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

653568-70-8

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

ethyl 2-[2-[4-(methoxymethyl)phenyl]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C15H17NO3S/c1-3-19-14(17)8-13-10-20-15(16-13)12-6-4-11(5-7-12)9-18-2/h4-7,10H,3,8-9H2,1-2H3

InChI Key

AOOFTQTWAIQXIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)COC

Origin of Product

United States

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